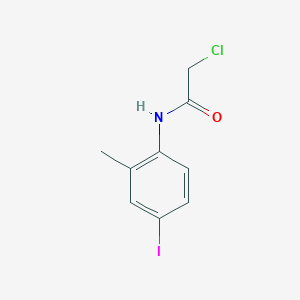

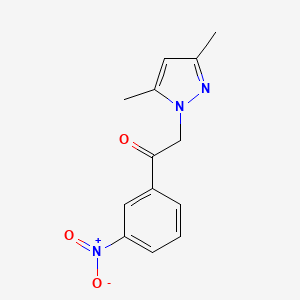

![molecular formula C18H15F3N4O2 B2364763 N-{4-[2-(1H-1,2,4-三唑-1-基)乙氧基]苯基}-3-(三氟甲基)苯甲酰胺 CAS No. 866008-32-4](/img/structure/B2364763.png)

N-{4-[2-(1H-1,2,4-三唑-1-基)乙氧基]苯基}-3-(三氟甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

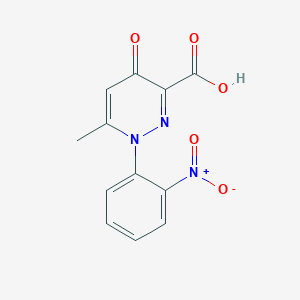

“N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3-(trifluoromethyl)benzenecarboxamide” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds have been synthesized and evaluated for their biological activities, particularly as anticancer agents .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves a series of chemical reactions. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of these compounds is established by NMR and MS analysis . The presence of the 1,2,4-triazole ring is a key feature in these compounds .Chemical Reactions Analysis

The most potent compounds exhibit potent inhibitory activities against cancer cell lines . Further investigation showed that some compounds clearly inhibited the proliferation of cancer cells by inducing apoptosis .Physical And Chemical Properties Analysis

The compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C . They exhibit acceptable densities (1.77–1.80 g cm−3) and optimal oxygen balance .科学研究应用

Anticancer Activity

1,2,4-triazole derivatives have shown promise as potential anticancer agents. Researchers have synthesized novel derivatives containing the 1,2,4-triazole ring and evaluated their cytotoxic activities against various cancer cell lines. Specifically, compounds derived from this scaffold have been tested against human cancer cell lines such as MCF-7, Hela, and A549 using the MTT assay. Notably, some of these derivatives demonstrated cytotoxic activity at concentrations lower than 12 μM against Hela cells. Additionally, safety evaluations on normal cell lines (e.g., MRC-5) revealed proper selectivity against both normal and cancerous cells .

Aromatase Inhibition

The 1,2,4-triazole ring system has been explored as a potential binding motif for targeting aromatase, an enzyme involved in estrogen biosynthesis. Molecular docking studies have investigated the binding modes of 1,2,4-triazole derivatives within the aromatase enzyme’s active site. Understanding these interactions can guide the design of more effective inhibitors for hormone-related conditions, including breast cancer .

Pharmacokinetics and Pharmacodynamics

Heterocyclic compounds containing nitrogen atoms, such as 1,2,4-triazoles, exhibit favorable pharmacokinetic and pharmacodynamic properties. Their ability to form hydrogen bonds with various targets contributes to improved drug properties, including bioavailability, metabolic stability, and receptor binding affinity .

Other Potential Applications

Beyond anticancer and aromatase inhibition, 1,2,4-triazole derivatives have been investigated for their roles in other therapeutic areas. These include antimicrobial activity, anti-inflammatory effects, and modulation of neurotransmitter receptors. Researchers continue to explore novel applications for this versatile scaffold .

作用机制

Target of Action

The primary targets of this compound are cancer cells, specifically MCF-7 and HCT-116 cell lines . These cell lines are commonly used in cancer research as models for breast and colon cancer, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their proliferation . It achieves this through the induction of apoptosis, a process of programmed cell death . This leads to a reduction in the number of cancer cells, thereby inhibiting the growth of the cancer .

Biochemical Pathways

The induction of apoptosis suggests that it may involve pathways related to cell survival and death

Pharmacokinetics

The compound’s ability to inhibit the proliferation of cancer cells suggests that it is able to reach its target sites in the body

Result of Action

The result of the compound’s action is a reduction in the number of cancer cells due to the induction of apoptosis . This leads to an inhibition of the growth of the cancer . Notably, some of the compounds exhibited very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .

安全和危害

属性

IUPAC Name |

N-[4-[2-(1,2,4-triazol-1-yl)ethoxy]phenyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4O2/c19-18(20,21)14-3-1-2-13(10-14)17(26)24-15-4-6-16(7-5-15)27-9-8-25-12-22-11-23-25/h1-7,10-12H,8-9H2,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTSETDOPKYBHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)OCCN3C=NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3-(trifluoromethyl)benzenecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2364684.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylnicotinamide](/img/structure/B2364689.png)

![N-Cyclobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2364696.png)

![3-Phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2364701.png)

![3-(4-Amino-5-mercapto-4H-[1,2,4]triazol-3-yl)-N,N-dimethyl-benzenesulfonamide](/img/structure/B2364703.png)